4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine
Overview
Description
4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine is a chemical compound belonging to the class of benzofuro[3,2-D]pyrimidines This compound features a fused benzene and furan ring system with a pyrimidine core, and a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable precursor containing a benzene ring fused to a furan ring, followed by the introduction of the pyrimidine core. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions at the chlorine atom or other positions on the ring system can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound and its derivatives can be used in biological studies to understand cellular processes and interactions.
Medicine: Potential medicinal applications include the development of new drugs and therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
4-Chlorobenzofuro[3,2-D]pyrimidine: Similar structure but without the tetrahydro modification.
4-Chloropyrimidines: Compounds with a pyrimidine core and a chlorine atom but lacking the fused benzene and furan rings.
Benzofurans: Compounds containing a benzene and furan ring system but without the pyrimidine core.
Uniqueness: 4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine is unique due to its specific structural features, which allow for diverse chemical reactivity and potential applications. Its combination of benzene, furan, and pyrimidine rings provides a versatile platform for further chemical modifications and biological studies.
Properties
IUPAC Name |
4-chloro-6,7,8,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h5H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWZRSMQWFNMSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C(=NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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